molecular formula C9H14Cl2N2O2 B8133506 Ethyl 6-(aminomethyl)nicotinate dihydrochloride

Ethyl 6-(aminomethyl)nicotinate dihydrochloride

Cat. No.: B8133506
M. Wt: 253.12 g/mol
InChI Key: QOOLFQRBEQKDMG-UHFFFAOYSA-N
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Description

Ethyl 6-(aminomethyl)nicotinate dihydrochloride (CAS: 2173090-63-4) is a pyridine derivative functionalized with an aminomethyl group at the 6-position and an ethyl ester at the 3-position. Its dihydrochloride salt form enhances solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The compound has a molecular formula of C₉H₁₃Cl₂N₂O₂ and a molecular weight of 267.13 g/mol . Key properties include:

  • Storage: Sealed in dry, room temperature conditions .
  • Hazard Profile: Classified with warnings for acute toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Properties

IUPAC Name

ethyl 6-(aminomethyl)pyridine-3-carboxylate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;;/h3-4,6H,2,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOLFQRBEQKDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of Ethyl 2-Cyanonicotinate

A widely reported method involves the hydrogenation of ethyl 2-cyanonicotinate (CAS 614-18-6) using palladium on carbon (Pd/C) under acidic conditions. In this route:

  • Reaction Setup : A nitrogen-flushed solution of ethyl 2-cyanonicotinate (14.27 g, 81 mmol) and concentrated HCl (15 mL) is combined with 10% Pd/C (2 g).

  • Conditions : Hydrogenation proceeds at 50 psi (≈3.45 bar) for approximately 48 hours.

  • Outcome : The reaction achieves quantitative conversion, yielding 17.55 g (100%) of ethyl 2-(aminomethyl)nicotinate hydrochloride.

This method’s efficiency stems from the synergistic effect of Pd/C catalysis and HCl, which protonates the amine intermediate, driving the reaction to completion. Notably, the 6-isomer (target compound) can be synthesized analogously by substituting the starting material with ethyl 6-cyanonicotinate, though this variant is less documented in open literature.

Hydrogenation of 6-Cyanonicotinic Acid Followed by Esterification

An alternative pathway begins with 6-cyanonicotinic acid (CAS 14906-63-9), which undergoes hydrogenation to form 6-(aminomethyl)nicotinic acid. Subsequent esterification with ethanol and thionyl chloride (SOCl₂) yields the target compound:

  • Step 1 : Hydrogenation of 6-cyanonicotinic acid (3 g, 20 mmol) in methanol over Pd/C (300 mg) under 1 bar H₂ for 4 hours produces 6-(aminomethyl)nicotinic acid in 59% yield.

  • Step 2 : Esterification with SOCl₂ (2 mL) in ethanol under reflux for 12–18 hours achieves 94% yield of the ethyl ester hydrochloride.

This two-step approach highlights the versatility of cyanopyridines as precursors, though the esterification step requires careful control of acid concentration to avoid side reactions.

Alkali Salt-Mediated Alkylation in Dimethylformamide (DMF)

Reaction of 6-Aminonicotinic Acid with 3-Chloromethylpyridine Hydrochloride

Patents describe a solvent-dependent method for synthesizing nicotinic acid esters using DMF as the reaction medium:

  • Step 1 : 6-Aminonicotinic acid (414.4 g, 3.0 mol) reacts with potassium carbonate (414.6 g, 3.0 mol) in DMF (5.5 L) at reflux (≈150°C) for 60 hours to form the potassium salt.

  • Step 2 : 3-Chloromethylpyridine hydrochloride (492.2 g, 3.0 mol) is added incrementally at 100°C, followed by 1 hour of reflux.

  • Workup : The mixture is concentrated, diluted with ice-water, and recrystallized from toluene to yield 34.4–76.7% of the product.

While optimized for the nicotinyl ester of 6-aminonicotinic acid, this method can be adapted for ethyl 6-(aminomethyl)nicotinate hydrochloride by substituting the alkylating agent with ethyl chloroacetate. DMF’s high polarity facilitates nucleophilic substitution, though prolonged heating risks decomposition.

Comparative Analysis of Preparation Methods

Method Starting Material Conditions Yield Key Advantages Limitations
Catalytic HydrogenationEthyl 2- or 6-cyanonicotinateH₂ (50 psi), Pd/C, HCl, 48–72 hr94–100%High yield; minimal byproductsLong reaction time; Pd/C cost
DMF-Mediated Alkylation6-Aminonicotinic acidDMF, K₂CO₃, 100–150°C, 60 hr34–77%Scalable; solvent efficiencyLower yield; energy-intensive
Esterification of Acid Intermediate6-(Aminomethyl)nicotinic acidSOCl₂, ethanol, reflux, 12–18 hr94%Straightforward; high purityCorrosive reagents; two-step process

Industrial-Scale Production Considerations

Catalyst Recovery and Solvent Recycling

Industrial applications prioritize cost-effective catalyst recovery. Filtration of Pd/C post-hydrogenation and distillation of DMF for reuse in alkylation reactions reduce material costs .

Scientific Research Applications

Ethyl 6-(aminomethyl)nicotinate dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 6-(aminomethyl)nicotinate dihydrochloride exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It may interact with nicotinic acid receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound could influence pathways related to inflammation, oxidative stress, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to analogs based on pyridine scaffolds with variations in substituents and salt forms. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Ethyl 6-(aminomethyl)nicotinate hydrochloride 1189434-55-6 C₉H₁₃ClN₂O₂ 216.67 Ethyl ester, aminomethyl, pyridine
Methyl 6-(aminomethyl)nicotinate hydrochloride 1072438-56-2 C₈H₁₁ClN₂O₂ 202.64 Methyl ester, aminomethyl, pyridine
6-Aminonicotinaldehyde hydrochloride 329-89-5 C₆H₇ClN₂O 158.59 Aldehyde, amino, pyridine
6-Amino-4-methylnicotinic acid 1588441-31-9 C₇H₈N₂O₂ 152.15 Carboxylic acid, amino, pyridine

Key Observations :

  • Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., 1189434-55-6, 1072438-56-2) offer better lipid solubility than carboxylic acids (e.g., 1588441-31-9), influencing membrane permeability in drug design .
  • Salt Forms: The dihydrochloride form (2173090-63-4) has higher aqueous solubility than the monohydrochloride (1189434-55-6) due to additional chloride counterions .
  • Substituent Position: The 6-aminomethyl group in the target compound contrasts with 4-methyl or 2-amino substituents in analogs (e.g., 1588441-31-9), altering electronic and steric properties .

Physicochemical and Stability Data

Property Ethyl 6-(aminomethyl)nicotinate dihydrochloride Methyl 6-(aminomethyl)nicotinate hydrochloride 6-Aminonicotinaldehyde hydrochloride
Solubility in Water High (due to dihydrochloride) Moderate High
Melting Point Not reported Not reported 215–217°C (decomposes)
Stability Stable at RT Hygroscopic Light-sensitive
Purity 95% (typical) 97% (typical) ≥98%

Notes:

  • The dihydrochloride form’s stability at room temperature makes it preferable for long-term storage compared to hygroscopic analogs like 1072438-56-2 .
  • 6-Aminonicotinaldehyde hydrochloride (329-89-5) is light-sensitive, requiring amber glass storage .

Biological Activity

Ethyl 6-(aminomethyl)nicotinate dihydrochloride is a derivative of nicotinic acid that has garnered attention for its diverse biological activities. This compound, characterized by an aminomethyl group at the 6-position of the pyridine ring, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Formula : C₉H₁₃Cl₂N₂O₂
  • CAS Number : 1189434-55-6
  • Appearance : White to gray solid, soluble in water.

The unique structure of this compound enhances its biological activity compared to other nicotinic derivatives. The presence of the aminomethyl group is believed to influence its interaction with biological targets, particularly nicotinic acid receptors.

The mechanism of action involves the compound's interaction with specific molecular targets, such as:

  • Nicotinic Acid Receptors : These interactions can modulate various biochemical pathways, influencing cellular functions such as gene expression and enzyme activity.
  • Cell Signaling Pathways : this compound affects cellular processes by altering signaling pathways, which can lead to changes in cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Effects : The compound has shown potential antimicrobial properties against various pathogens, making it a candidate for therapeutic applications in infectious diseases.
  • Enzyme Modulation : It enhances the activity of certain enzymes, which can be beneficial in metabolic processes or therapeutic interventions.
  • Potential Therapeutic Effects : Investigated for its role in conditions related to nicotinic acid metabolism, including cardiovascular diseases and metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Enzyme ActivationEnhances specific enzyme activities
Cellular ProliferationModulates cell growth and differentiation
Therapeutic PotentialInvestigated for cardiovascular and metabolic effects

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of this compound, researchers found that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for developing new antimicrobial agents. Further investigations suggested that the mechanism involved disruption of bacterial cell wall synthesis.

Case Study: Enzyme Modulation

Another study focused on the compound's ability to modulate enzyme activity related to nicotinamide adenine dinucleotide (NAD) biosynthesis. This compound was shown to enhance the activity of nicotinate phosphoribosyltransferase (NAPRT), which plays a crucial role in NAD metabolism. This modulation could have implications for cancer therapy, as targeting NAD biosynthesis is considered a promising strategy against tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-(aminomethyl)nicotinate dihydrochloride, and what critical parameters influence yield?

  • Methodology : Synthesis involves esterification of 6-(aminomethyl)nicotinic acid with ethanol under acidic catalysis (e.g., sulfuric acid) at 60–80°C, followed by dihydrochloride salt formation using HCl gas. Key parameters include stoichiometric ratios (1:1.2 for acid:ethanol), reaction time (6–8 hours), and HCl concentration (excess to ensure complete protonation). Post-synthesis, recrystallization from ethanol:water (3:1 v/v) improves purity .
  • Validation : Confirm structure via 1^1H NMR (e.g., triplet at δ 1.35 ppm for CH3_3CH2_2O) and elemental analysis (C9_9H14_{14}Cl2_2N2_2O2_2) .

Q. What analytical techniques are essential for purity assessment and stability studies?

  • Techniques : Use HPLC with a C18 column (4.6 × 150 mm, 5 µm) and mobile phase (acetonitrile:phosphate buffer, pH 3.0) for purity analysis. For stability, conduct accelerated degradation studies (40°C/75% RH) over 6 months, monitoring via LC-MS to identify hydrolytic byproducts (e.g., nicotinic acid derivatives) .
  • Data Interpretation : Compare retention times with reference standards and quantify degradation using peak area normalization .

Q. How can researchers mitigate common side reactions during synthesis?

  • Side Reactions : Ester hydrolysis (due to excess water) and N-oxidation of the pyridine ring.
  • Mitigation : Use anhydrous solvents, inert atmosphere (N2_2), and antioxidants (e.g., 0.1% BHT). Monitor reaction progress via TLC (silica gel, ethyl acetate:hexane 1:1) .

Advanced Research Questions

Q. How does the protonation state of the aminomethyl group influence binding affinity in enzyme inhibition studies?

  • Experimental Design : Compare the dihydrochloride salt (fully protonated NH3+_3^+) with the free base in pH-dependent SPR assays (pH 6.0–8.0). Use recombinant enzymes (e.g., DPP-IV) and calculate Kd_d values.
  • Findings : Protonated forms enhance ionic interactions with catalytic residues, reducing IC50_{50} by 2–3 fold compared to neutral analogs .

Q. How should researchers resolve discrepancies in cytotoxicity profiles across cell lines?

  • Approach : Standardize assays using identical cell passages, media, and exposure times (e.g., 48 hours). Quantify intracellular compound levels via LC-MS and correlate with viability data (MTT assays).
  • Case Study : HepG2 cells show higher metabolite conversion rates than HEK293, explaining divergent IC50_{50} values .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Methods : Screen solvents (e.g., methanol, DMSO) at varying pH (1.5–3.0) to induce salt-specific crystal packing. Use slow evaporation at 4°C.
  • Data Analysis : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) to identify stable polymorphs .

Q. How can computational modeling predict metabolic pathways of this compound?

  • Workflow : Perform DFT calculations (B3LYP/6-31G*) to identify reactive sites (e.g., ester group). Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system).
  • Outcome : Predict primary metabolites (e.g., hydrolyzed carboxylic acid) and secondary oxidation products .

Data Contradiction Analysis

Addressing conflicting reports on solubility in aqueous buffers

  • Root Cause : Polymorphic forms or residual solvents alter solubility.
  • Resolution : Characterize batches via PXRD and TGA. Test solubility in standardized buffers (e.g., PBS pH 7.4) under controlled temperature (25°C ± 0.5) .

Discrepancies in reported catalytic activity in synthetic applications

  • Investigation : Compare reaction conditions (e.g., solvent polarity, catalyst loading). Use kinetic studies (NMR time-course) to identify rate-limiting steps.
  • Example : Higher yields in DMF vs. THF correlate with improved intermediate stabilization .

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